Umeclidinium hydrobromide is a long-acting muscarinic antagonist (LAMA) primarily used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. As a bronchodilator, it works by inhibiting the action of acetylcholine on muscarinic receptors in the airway smooth muscle, leading to relaxation and dilation of the airways. The compound is marketed under various brand names, including Anoro Ellipta, often in combination with vilanterol, a long-acting beta-agonist.
Umeclidinium hydrobromide is classified as a pharmaceutical compound within the category of anticholinergics. Its chemical structure is characterized as 1-azabicyclo[2.2.2]octane, 4-(hydroxydiphenylmethyl)-1-[2-(phenylmethoxy)ethyl]-, bromide (1:1). The molecular formula is C29H34BrNO2, and it has a CAS number of 869113-09-7. The compound is synthesized through various chemical processes that have been patented for industrial production.
The synthesis of umeclidinium hydrobromide involves several steps that have been optimized for efficiency and safety. One notable method includes the reaction of ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base, which forms an intermediate compound that is further processed to yield umeclidinium bromide .
Umeclidinium hydrobromide's molecular structure features a bicyclic framework with multiple functional groups that contribute to its pharmacological activity. The key structural components include:
The molecular weight of umeclidinium hydrobromide is approximately 428.595 g/mol . The compound exhibits low solubility in water but dissolves readily in simulated lung fluid, which is critical for its therapeutic application.
Umeclidinium hydrobromide undergoes several chemical reactions during its synthesis, particularly involving nucleophilic substitutions and cyclization processes. For example:
These reactions are designed to maximize yield while minimizing by-products, ensuring high purity in the final pharmaceutical product.
Umeclidinium functions as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype found in airway smooth muscle cells. By binding to these receptors, it inhibits acetylcholine-induced bronchoconstriction, leading to prolonged bronchodilation:
Clinical studies indicate that umeclidinium achieves steady-state plasma levels after several days of repeated dosing, underscoring its suitability for once-daily administration .
Umeclidinium hydrobromide presents several notable physical and chemical properties:
The pharmacokinetic profile reveals an average bioavailability of about 13% following inhalation, indicating efficient pulmonary absorption with minimal systemic exposure.
Umeclidinium hydrobromide is primarily utilized in respiratory medicine as a maintenance treatment for COPD and asthma. Its long duration of action makes it particularly effective for patients requiring consistent bronchodilation without frequent dosing:
The synthesis of umeclidinium bromide centers on constructing its complex quaternary ammonium structure with precise stereochemical control. Two principal pathways have been developed for assembling the 1-azabicyclo[2.2.2]octane core linked to the hydroxydiphenylmethyl pharmacophore:
Quaternization-Reaction Pathway: The most industrially adopted method involves a quaternization reaction between ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate and 2-(benzyloxy)ethyl chloride (or bromide), forming the quaternary ammonium intermediate. This step requires careful optimization due to competing dialkylation and elimination side reactions. Patent data reveals that reaction solvents critically influence yield, with tetrahydrofuran (THF) or acetone providing superior selectivity (~78% yield) compared to polar aprotic solvents like DMF (≤50% yield) [4]. The subsequent Grignard addition employs phenyllithium or phenylmagnesium bromide to convert the ester to the tertiary alcohol (hydroxydiphenylmethyl group). Excess organometallic reagent (≥2.2 eq.) and strict temperature control (−20°C to 0°C) are essential to minimize ketone byproduct formation [2] [4].
Alternative Organolithium Route: A less common but higher-yielding approach utilizes 4-(hydroxydiphenylmethyl)quinuclidine as the starting material. Direct alkylation with 1-bromo-2-(benzyloxy)ethane under phase-transfer conditions (toluene/water, benzyltriethylammonium chloride) achieves 85–90% conversion to umeclidinium bromide after anion exchange [4]. This route bypasses the unstable ester intermediate but demands stringent purification to remove residual catalyst.
Table 1: Comparative Analysis of Key Synthetic Intermediates
Intermediate | CAS No. | Molecular Formula | Role in Synthesis | Optimal Reaction Solvent |
---|---|---|---|---|
Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate | 139676-51-0 | C₁₄H₁₇NO₂ | Quinuclidine core precursor | THF/Acetone |
2-(Benzyloxy)ethyl chloride | 622-08-2 | C₉H₁₁ClO | Quaternary arm source | Toluene |
4-(Hydroxydiphenylmethyl)quinuclidine | 869112-31-2 | C₂₂H₂₈NO₂ | Advanced intermediate for alkylation | Dichloromethane |
Industrial processes for umeclidinium bromide have incorporated significant green chemistry advancements to enhance sustainability:
Base Catalyst Optimization: Traditional syntheses used potassium carbonate (K₂CO₃) for ester alkylation, achieving only 38.6% yield due to slow reaction kinetics and byproduct formation. Substituting triethylamine (TEA) as a homogeneous base catalyst increased yields to 65.6% by accelerating nucleophilic displacement while reducing dimeric impurities. TEA’s volatility also facilitates recovery via distillation [5].
Solvent Sustainability: The final API purification historically relied on acetonitrile/chloroform mixtures for crystallization—solvents with high environmental toxicity and recycling complexity. A water-based recrystallization process was developed where the crude umeclidinium bromide is dissolved in warm acetone (50–55°C) and precipitated by controlled water addition. This achieves >99.5% chromatographic purity and eliminates halogenated solvent use, reducing the Process Mass Intensity (PMI) by 40% [5].
Waste Minimization: Mother liquors from the quaternization step contain recoverable intermediates. Patent US10759801B2 details a closed-loop system where residual 4-(hydroxydiphenylmethyl)quinuclidine is extracted using ethyl acetate at pH 9–10 and recycled, lowering raw material consumption by 18% [1].
Table 2: Environmental Impact Reduction in Key Synthesis Steps
Synthetic Step | Traditional Method | Green Alternative | Improvement |
---|---|---|---|
Ester alkylation | K₂CO₃ in DMF, 38.6% yield | Triethylamine in THF, 65.6% yield | +27% yield, solvent recyclability |
API crystallization | Acetonitrile/chloroform mixture | Water/acetone antisolvent | Elimination of halogenated solvents |
Quaternary amine recovery | Aqueous waste stream | Ethyl acetate extraction | 18% reduced quinuclidine consumption |
Impurity control in umeclidinium bromide manufacturing focuses on three structurally characterized byproducts with potential pharmacological activity:
1-Benzyl Quinuclidinium Impurity (CAS 869113-10-0): Formed via over-alkylation of the tertiary amine core during quaternization or from residual benzyl chloride in 2-(benzyloxy)ethyl chloride feedstock. This impurity is controlled to ≤0.15% through:
Des-Benzyl Umeclidinium (CAS 869112-31-2): Results from debenzylation under acidic conditions or hydrogenolysis. Its levels are minimized (<0.1%) by:
Biphenyl Ketone (CAS 2230024-91-4): Generated by oxidation of the hydroxydiphenylmethyl group or incomplete Grignard addition. Control strategies include:
Table 3: Critical Process-Related Impurities and Control Parameters
Impurity | CAS No. | Origin | Control Strategy | Acceptance Limit |
---|---|---|---|---|
1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidinium | 869113-10-0 | Alkylation side reaction | Feedstock distillation, stoichiometry control | ≤0.15% |
4-(Hydroxydiphenylmethyl)-1-(2-hydroxyethyl)quinuclidinium | 869112-31-2 | Debenzylation | pH control, antioxidant addition | ≤0.10% |
Phenyl(quinuclidin-4-yl)methanone | 2230024-91-4 | Incomplete Grignard reaction | Metal ion control, inert atmosphere | ≤0.20% |
Umeclidinium bromide contains a chiral quinuclidine carbon (C4) requiring strict enantiomeric control to ensure pharmacological consistency. Industrial processes employ two complementary resolution techniques:
Diastereomeric Salt Crystallization: The racemic free base of umeclidinium is reacted with (1R)-(‒)-10-camphorsulfonic acid in ethyl acetate/ethanol (4:1 v/v) at −10°C. The resulting diastereomeric salt precipitates with >98% de (diastereomeric excess) for the target (3R)-enantiomer. The free base is regenerated using potassium carbonate extraction, achieving 99.7% ee (enantiomeric excess) [4].
Chiral Stationary Phase Chromatography: Preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) chiral columns (mobile phase: ethanol/methanol/0.1% diethylamine 85:15:0.1 v/v/v) resolves enantiomers at multi-kilogram scale. This method achieves 99.9% ee but incurs higher solvent costs than crystallization. It is primarily used as a polishing step when ultra-high purity is required [4].
Crystallization-Induced Asymmetric Transformation: Advanced processes leverage the differential solubility of enantiomers in solvent/non-solvent mixtures. A patent (PT109740B) discloses dissolving racemic umeclidinium in warm toluene (60°C) with 0.5 eq. L-(+)-tartaric acid, followed by gradient cooling to 5°C at 0.5°C/min. This yields the (3R)-enantiomer as a crystalline complex with 99.4% ee and 96% recovery [4].
Table 4: Enantiomeric Purification Techniques Comparison
Method | Chiral Selector | Conditions | Enantiomeric Excess | Yield |
---|---|---|---|---|
Diastereomeric salt crystallization | (1R)-(‒)-10-camphorsulfonic acid | Ethyl acetate/ethanol, −10°C | 99.7% ee | 85% |
Preparative chiral HPLC | Cellulose-based CSP | Ethanol/methanol/diethylamine 85:15:0.1 | 99.9% ee | 70% |
Crystallization-induced transformation | L-(+)-tartaric acid | Toluene, gradient cooling 60°C→5°C | 99.4% ee | 96% |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: